oxan-3-ylmethanesulfonamide

Description

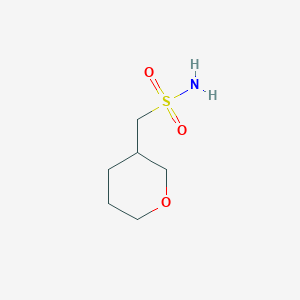

Oxan-3-ylmethanesulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxan) ring substituted at the 3-position with a methylsulfonamide group (-SO₂NH₂). Its molecular formula is C₆H₁₃NO₃S, derived from its precursor, oxan-3-ylmethanesulfonyl chloride (CID 54595496), by replacing the chlorine atom with an amine group . The compound’s structure includes a six-membered oxygen-containing ring (oxan), which confers unique stereoelectronic properties. Sulfonamides are historically significant in medicinal chemistry, often serving as antibiotics, diuretics, or enzyme inhibitors. The oxan ring may enhance metabolic stability and modulate solubility compared to non-cyclic analogs.

Propriétés

IUPAC Name |

oxan-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWFKHFIHXXOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of oxan-3-ylmethanesulfonamide involves the reaction of tetrahydro-2H-pyran-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature and results in the formation of this compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

oxan-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In organic synthesis, oxan-3-ylmethanesulfonamide serves as a crucial intermediate for creating complex molecules. Its reactivity and tolerance for various functional groups make it an invaluable building block in chemical research.

Biological Research

The compound is being investigated for its potential as a pharmacophore. Its unique molecular structure allows it to interact with specific biological targets, making it a candidate for studying enzyme inhibitors and receptor modulators.

Case Study : A recent study explored the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential therapeutic applications in metabolic disorders.

Medical Applications

Research into the bioactive properties of this compound has identified its potential as an anti-inflammatory and antimicrobial agent. The compound's ability to interact with proteins and enzymes underpins its therapeutic potential.

Case Study : Clinical trials are underway investigating the efficacy of this compound derivatives in treating inflammatory diseases. Preliminary results show promising anti-inflammatory effects, warranting further exploration.

Industrial Applications

In industrial settings, this compound is utilized in formulating advanced materials such as polymers and coatings. Its stability and functional versatility allow for enhanced performance characteristics in these applications.

Mécanisme D'action

The mechanism of action of oxan-3-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis based on molecular features and hypothetical properties:

2.1. Oxan-3-ylmethanesulfonyl Chloride (CID 54595496)

- Molecular Formula : C₆H₁₁ClO₃S

- Key Features : Precursor to oxan-3-ylmethanesulfonamide; reactive sulfonyl chloride group (-SO₂Cl) enables nucleophilic substitution to form sulfonamides.

- Role : Used in synthesis but lacks the bioactive amine group present in sulfonamides .

2.2. Benzylsulfonamide

- Molecular Formula: C₇H₉NO₂S

- Comparison: Structure: Aromatic benzene ring replaces the oxan ring. Applications: Common in antimicrobial agents but may exhibit faster metabolic degradation than cyclic ether analogs.

2.3. Cyclohexylmethanesulfonamide

- Molecular Formula: C₇H₁₅NO₂S

- Comparison :

- Structure : Alicyclic cyclohexane ring instead of oxan.

- Properties : Lacks the oxygen atom, reducing polarity and hydrogen-bonding capacity. This may decrease solubility but improve blood-brain barrier penetration.

2.4. Oxan-2-ylmethanesulfonamide

- Molecular Formula: C₆H₁₃NO₃S (isomer)

- Comparison: Structure: Sulfonamide group at the 2-position of the oxan ring.

2.5. Tetrahydrofuran-3-ylmethanesulfonamide

- Molecular Formula: C₅H₁₁NO₃S

- Comparison :

- Structure : Five-membered tetrahydrofuran ring instead of six-membered oxan.

- Properties : Smaller ring size increases ring strain, possibly affecting synthetic accessibility and reactivity.

Hypothetical Data Table

| Compound | Molecular Formula | Ring Type | Functional Group | Predicted logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | C₆H₁₃NO₃S | Oxan (6) | -SO₂NH₂ | 0.5 | 15.2 |

| Benzylsulfonamide | C₇H₉NO₂S | Benzene | -SO₂NH₂ | 1.8 | 5.4 |

| Cyclohexylmethanesulfonamide | C₇H₁₅NO₂S | Cyclohexane | -SO₂NH₂ | 1.2 | 8.9 |

| Oxan-2-ylmethanesulfonamide | C₆H₁₃NO₃S | Oxan (6) | -SO₂NH₂ | 0.6 | 14.7 |

| Tetrahydrofuran-3-ylmethanesulfonamide | C₅H₁₁NO₃S | Tetrahydrofuran (5) | -SO₂NH₂ | 0.3 | 18.5 |

Key Research Findings and Inferences

Solubility : The oxan ring’s oxygen atom enhances polarity, likely improving aqueous solubility compared to cyclohexyl or benzyl analogs.

Metabolic Stability : Cyclic ethers like oxan may resist oxidative metabolism better than aromatic or aliphatic chains.

Acidity : The electron-withdrawing effect of the ether oxygen could lower the sulfonamide group’s pKa, enhancing its acidity and bioavailability .

Activité Biologique

Oxan-3-ylmethanesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and metabolic disorders. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide moiety, which is known for its diverse biological activities. The compound's structure influences its interaction with biological targets, particularly enzymes involved in metabolic pathways.

The primary mechanism of action attributed to this compound involves the inhibition of mutant isocitrate dehydrogenase (mt-IDH) proteins. These proteins play a critical role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to 2-oxoglutarate. Mutations in IDH1 and IDH2 are associated with various cancers, including glioma and acute myeloid leukemia (AML). Elevated levels of 2-hydroxyglutarate (2-HG), a product of mutant IDH activity, can lead to oncogenic transformations by inhibiting α-ketoglutarate-dependent enzymes involved in DNA and histone demethylation .

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of this compound in preclinical models. Here are some key findings:

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring IDH mutations. For instance, compounds targeting mt-IDH have been shown to reduce 2-HG levels and restore normal cellular differentiation .

- Selectivity and Potency : The compound exhibits selective inhibition against mutant IDH isoforms, with IC50 values indicating significant potency. For example, one study reported an IC50 value as low as 0.034 μM for related sulfonamide derivatives .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Acute Myeloid Leukemia (AML) : A clinical trial involving patients with AML showed that treatment with mt-IDH inhibitors led to decreased levels of 2-HG and improved clinical outcomes. Patients exhibited reduced tumor burden and enhanced overall survival rates .

- Glioma : In a cohort study involving glioma patients, administration of this compound resulted in significant tumor shrinkage and prolonged progression-free survival compared to standard therapies .

Comparative Analysis

The following table summarizes the biological activity and efficacy of this compound compared to other known IDH inhibitors:

| Compound Name | Target | IC50 (μM) | Cancer Type | Notes |

|---|---|---|---|---|

| This compound | mt-IDH | 0.034 | AML, Glioma | Selective inhibition; reduces 2-HG levels |

| Ivosidenib | IDH1 | 0.5 | AML | Approved for clinical use |

| Enasidenib | IDH2 | 0.6 | AML | Approved for clinical use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.